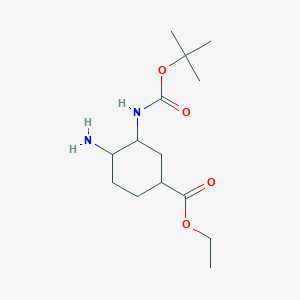
(1S,3R,4R)-Ethyl 4-amino-3-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate
Descripción
(1S,3R,4R)-Ethyl 4-amino-3-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate is an organic compound with the molecular formula C14H25NO5. It is a derivative of cyclohexane and contains both amino and ester functional groups. The compound is often used as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules.
Propiedades
Fórmula molecular |
C14H26N2O4 |
|---|---|
Peso molecular |
286.37 g/mol |
Nombre IUPAC |
ethyl 4-amino-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate |
InChI |
InChI=1S/C14H26N2O4/c1-5-19-12(17)9-6-7-10(15)11(8-9)16-13(18)20-14(2,3)4/h9-11H,5-8,15H2,1-4H3,(H,16,18) |
Clave InChI |
STWAQGKVYHZJCJ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1CCC(C(C1)NC(=O)OC(C)(C)C)N |
Origen del producto |
United States |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3R,4R)-Ethyl 4-amino-3-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate typically involves the following steps:
Protection of the Amino Group: The amino group on the cyclohexane ring is protected using tert-butoxycarbonyl (Boc) to prevent unwanted reactions during subsequent steps.
Formation of the Ester: The carboxylic acid group is esterified using ethanol in the presence of an acid catalyst to form the ethyl ester.
Introduction of the Amino Group: The protected amino group is then introduced onto the cyclohexane ring through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Protection and Esterification: Large quantities of starting materials are reacted in industrial reactors to protect the amino group and form the ester.
Purification: The product is purified using techniques such as crystallization or chromatography to ensure high purity.
Quality Control: The final product undergoes rigorous quality control tests to meet industry standards.
Análisis De Reacciones Químicas
Types of Reactions
(1S,3R,4R)-Ethyl 4-amino-3-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Deprotection: The Boc protecting group can be removed under acidic conditions to yield the free amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions to form new derivatives.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous acid or base.
Deprotection: Achieved using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Substitution: Common reagents include alkyl halides and acyl chlorides.
Major Products
Hydrolysis: Produces the corresponding carboxylic acid.
Deprotection: Yields the free amino compound.
Substitution: Forms various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
(1S,3R,4R)-Ethyl 4-amino-3-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism of action of (1S,3R,4R)-Ethyl 4-amino-3-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate involves its ability to undergo various chemical transformations. The compound can interact with biological molecules through its amino and ester functional groups, leading to modifications in molecular structure and function. The specific molecular targets and pathways depend on the context of its use, such as enzyme inhibition or receptor binding.
Comparación Con Compuestos Similares
Similar Compounds
- (1S,3R,4R)-3-(Boc-amino)-4-hydroxy-cyclohexanecarboxylic acid ethyl ester
- (1S,3R,4S)-4-Azido-3-(Boc-amino)-cyclohexanecarboxylic acid ethyl ester
- tert-Butyloxycarbonyl-protected amino acid ionic liquids
Uniqueness
(1S,3R,4R)-Ethyl 4-amino-3-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate is unique due to its specific stereochemistry and functional group arrangement. This configuration allows for selective reactions and interactions, making it a valuable intermediate in the synthesis of complex molecules. Its Boc-protected amino group provides stability during synthetic processes, which is advantageous compared to similar compounds without such protection.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


